2,5-dimethyl-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-3-carboxamide
Description
Propriétés
IUPAC Name |
2,5-dimethyl-N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-10-9-12(11(2)23-10)15(21)17-6-7-20-16(22)19(3)14(18-20)13-5-4-8-24-13/h4-5,8-9H,6-7H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWAHODTMDHQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2,5-dimethyl-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-3-carboxamide , identified by its CAS number 1203104-67-9 , is a novel organic compound that integrates a furan moiety, a thiophene ring, and a triazole derivative. This structural complexity suggests significant potential for various biological activities, particularly in antimicrobial and anticancer domains.
Molecular Characteristics
The molecular formula of the compound is C18H20N4O3 , with a molecular weight of 346.4 g/mol . The presence of heterocyclic structures such as triazoles and thiophenes is noteworthy as they are often associated with diverse pharmacological properties.
Antimicrobial Properties
Research indicates that compounds containing triazole and thiophene rings exhibit notable antimicrobial and antifungal activities. For instance, similar triazole derivatives have demonstrated effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes or inhibit enzyme activity essential for microbial survival .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds with similar structural motifs have shown cytotoxic effects against several cancer cell lines. For example, derivatives of triazoles have been reported to exhibit IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2,5-Dimethyl-N-(...) | A549 | 10.45 |
| 2,5-Dimethyl-N-(...) | HCT116 | 6.2 |
The mechanism by which 2,5-dimethyl-N-(...) exerts its biological effects may involve interaction with specific biological targets such as enzymes or receptors. The presence of electron-withdrawing groups in its structure enhances its reactivity and binding affinity to these targets .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Cytotoxicity Assays : A study involving a series of thiophene-containing triazoles demonstrated that modifications in the substituents significantly impacted their cytotoxicity against various cancer cell lines. The introduction of electron-withdrawing groups resulted in enhanced activity .
- Antimicrobial Screening : Another investigation assessed a range of triazole derivatives for their antimicrobial efficacy against standard bacterial strains. The results indicated that certain structural modifications led to improved inhibition zones compared to control compounds .
Comparaison Avec Des Composés Similaires
Table 1: Structural Comparison of Key Analogues
Key Observations:
Heterocycle Diversity :
- The target compound’s 1,2,4-triazole core differs from the 1,2,3-triazole in Compounds 16 and 17 (). The 1,2,4-triazole is less common in drug design but offers distinct hydrogen-bonding capabilities and metabolic stability compared to 1,2,3-triazoles .
- Furilazole () employs an oxazolidine ring, which is structurally distinct but shares the furan moiety with the target compound. The oxazolidine’s rigidity may enhance herbicidal activity, whereas the target’s triazole-thiophene system could favor receptor binding .
Thiophene’s electron-rich nature may enhance binding to hydrophobic pockets in biological targets. The dimethylfuran carboxamide group likely improves solubility compared to fluorinated alkyl chains in Compound 16, which are highly lipophilic and may limit bioavailability .
Functional Group Contributions :
- The 5-oxo group on the triazole ring could participate in tautomerism, altering electronic properties and reactivity. This feature is absent in Furilazole and Compounds 16/16.
- The amide linkage in the target compound and Compound 17 facilitates hydrogen bonding, critical for target engagement, whereas Furilazole’s oxazolidine lacks this capability .
Q & A
Q. What are the optimal synthetic conditions for preparing this compound with high purity?
The synthesis involves multi-step reactions, including cyclization of triazole precursors and coupling with furan-carboxamide derivatives. Key steps require:
- Temperature control : Maintaining 60–80°C during triazole ring formation to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
- Catalysts : Use of iodine or triethylamine to promote cyclization . Purification via column chromatography or recrystallization ensures >95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, furan methyl groups at δ 2.1–2.3 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 415.2) .
- Infrared (IR) spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole N-H bonds (~3200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results for this compound?
Contradictions may arise from dynamic disorder in crystal structures or solvent effects in NMR. To address:
- Complementary techniques : Cross-validate with MS and IR to confirm functional groups .
- SHELX refinement : Use SHELXL for high-resolution crystallographic data to model disorder or hydrogen bonding .
- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data .
Q. What strategies are effective in designing structure-activity relationship (SAR) studies for this compound to enhance bioactivity?
- Systematic substitution : Modify thiophene or triazole substituents (e.g., replace methyl with cyclopropyl) to assess impact on antimicrobial or anticancer activity .
- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., fungal CYP51 or cancer-related kinases) .
- In vitro assays : Pair SAR with MIC (minimum inhibitory concentration) or IC₅₀ testing to quantify potency .
Q. How can researchers address low yields in the multi-step synthesis of this compound?
- Design of Experiments (DoE) : Apply response surface methodology to optimize variables (e.g., reaction time, catalyst loading) .
- Intermediate monitoring : Use HPLC to track byproduct formation and adjust conditions mid-synthesis .
- Alternative routes : Explore microwave-assisted synthesis to accelerate triazole cyclization and improve yields .
Q. What computational models best predict this compound’s interactions with biological targets?
- Molecular dynamics (MD) simulations : GROMACS assesses stability of ligand-protein complexes over time (e.g., binding to bacterial topoisomerase IV) .
- QSAR modeling : Develop regression models using descriptors like logP and polar surface area to correlate structure with activity .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic pathways .
Q. How does the triazole-thiophene moiety influence this compound’s pharmacological profile?
- Electronic effects : The thiophene sulfur enhances π-π stacking with aromatic residues in enzyme active sites .
- Hydrogen bonding : Triazole N-H groups form critical interactions with Asp/Glu residues in target proteins .
- Comparative studies : Analogs lacking the thiophene moiety show reduced antifungal activity, highlighting its importance .
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